molecular formula C14H16O4 B14576830 4-Formyl-3-hydroxy-2-(3-methylbut-2-en-1-yl)phenyl acetate CAS No. 61235-39-0

4-Formyl-3-hydroxy-2-(3-methylbut-2-en-1-yl)phenyl acetate

Cat. No.: B14576830
CAS No.: 61235-39-0
M. Wt: 248.27 g/mol
InChI Key: KYKZFIDOCYAQEZ-UHFFFAOYSA-N
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Description

4-Formyl-3-hydroxy-2-(3-methylbut-2-en-1-yl)phenyl acetate is an organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound has a unique structure that includes a formyl group, a hydroxy group, and a prenyl group attached to a phenyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-3-hydroxy-2-(3-methylbut-2-en-1-yl)phenyl acetate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenolic compound.

    Prenylation: The phenolic compound undergoes prenylation using a prenyl donor such as prenyl bromide in the presence of a base like potassium carbonate.

    Formylation: The prenylated intermediate is then subjected to formylation using a formylating agent such as paraformaldehyde in the presence of an acid catalyst.

    Acetylation: Finally, the formylated compound is acetylated using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-3-hydroxy-2-(3-methylbut-2-en-1-yl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Formyl-3-oxo-2-(3-methylbut-2-en-1-yl)phenyl acetate.

    Reduction: 4-Hydroxymethyl-3-hydroxy-2-(3-methylbut-2-en-1-yl)phenyl acetate.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

4-Formyl-3-hydroxy-2-(3-methylbut-2-en-1-yl)phenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It exhibits antioxidant properties and is studied for its potential to scavenge free radicals.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the formulation of natural products and dietary supplements due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4-Formyl-3-hydroxy-2-(3-methylbut-2-en-1-yl)phenyl acetate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    Kaempferol: A flavonoid with similar antioxidant and anti-inflammatory properties.

    Quercetin: Another flavonoid known for its anticancer and cardioprotective effects.

    Luteolin: A flavonoid with potent anti-inflammatory and neuroprotective activities.

Uniqueness

4-Formyl-3-hydroxy-2-(3-methylbut-2-en-1-yl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its prenyl group enhances its lipophilicity, allowing better interaction with cell membranes and molecular targets.

Properties

CAS No.

61235-39-0

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

[4-formyl-3-hydroxy-2-(3-methylbut-2-enyl)phenyl] acetate

InChI

InChI=1S/C14H16O4/c1-9(2)4-6-12-13(18-10(3)16)7-5-11(8-15)14(12)17/h4-5,7-8,17H,6H2,1-3H3

InChI Key

KYKZFIDOCYAQEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C=O)OC(=O)C)C

Origin of Product

United States

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